molecular formula C10H9FN2O B8212055 5-Fluoro-6-methoxyquinolin-8-amine

5-Fluoro-6-methoxyquinolin-8-amine

Cat. No.: B8212055
M. Wt: 192.19 g/mol
InChI Key: SMYAUCJUOSDUHX-UHFFFAOYSA-N
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Description

5-Fluoro-6-methoxyquinolin-8-amine is a heterocyclic aromatic compound with the molecular formula C₁₀H₉FN₂O It is a derivative of quinoline, a structure known for its wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-methoxyquinolin-8-amine typically involves the direct fluorination of 6-methoxyquinoline at the 5-position. This can be achieved using electrophilic fluorinating agents under controlled conditions. For example, the reaction can be carried out using a fluorinating agent such as Selectfluor in the presence of a suitable solvent like acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and subsequent functionalization. The process is optimized for high yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-methoxyquinolin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while nucleophilic substitution can produce various substituted quinolines .

Scientific Research Applications

5-Fluoro-6-methoxyquinolin-8-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methoxyquinolin-8-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. This mechanism is similar to that of fluoroquinolone antibiotics .

Comparison with Similar Compounds

Similar Compounds

    5-Fluoroquinoline: Lacks the methoxy group, which may affect its biological activity.

    6-Methoxyquinoline: Lacks the fluorine atom, which influences its chemical reactivity.

    Fluoroquinolones: A class of antibiotics with similar mechanisms of action but different structural features.

Uniqueness

5-Fluoro-6-methoxyquinolin-8-amine is unique due to the presence of both fluorine and methoxy groups, which enhance its chemical stability and biological activity. This dual modification makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-fluoro-6-methoxyquinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c1-14-8-5-7(12)10-6(9(8)11)3-2-4-13-10/h2-5H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYAUCJUOSDUHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C(=C1)N)N=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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